molecular formula C20H23ClN2O2 B4474402 2-(2-chlorophenyl)-N-(3-methoxyphenyl)azepane-1-carboxamide

2-(2-chlorophenyl)-N-(3-methoxyphenyl)azepane-1-carboxamide

Cat. No.: B4474402
M. Wt: 358.9 g/mol
InChI Key: NMPPEEBDOQXMNI-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-(3-methoxyphenyl)azepane-1-carboxamide is a synthetic organic compound that belongs to the class of azepane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-(3-methoxyphenyl)azepane-1-carboxamide typically involves the following steps:

    Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorophenyl Group: This step may involve nucleophilic substitution reactions using 2-chlorophenyl halides.

    Attachment of the Methoxyphenyl Group: This can be done through coupling reactions, such as Suzuki or Heck coupling, using 3-methoxyphenyl boronic acid or similar reagents.

    Formation of the Carboxamide Group: This step involves the reaction of the azepane derivative with a carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions may target the carboxamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Various substituted azepane derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving azepane derivatives.

    Medicine: Potential therapeutic applications, such as in the development of drugs targeting specific receptors or enzymes.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-(3-methoxyphenyl)azepane-1-carboxamide would depend on its specific biological target. It may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-N-(3-methoxyphenyl)piperidine-1-carboxamide
  • 2-(2-chlorophenyl)-N-(3-methoxyphenyl)morpholine-1-carboxamide

Uniqueness

2-(2-chlorophenyl)-N-(3-methoxyphenyl)azepane-1-carboxamide is unique due to its azepane ring structure, which may confer distinct biological properties compared to piperidine or morpholine analogs. The presence of both chlorophenyl and methoxyphenyl groups may also influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-(3-methoxyphenyl)azepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O2/c1-25-16-9-7-8-15(14-16)22-20(24)23-13-6-2-3-12-19(23)17-10-4-5-11-18(17)21/h4-5,7-11,14,19H,2-3,6,12-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPPEEBDOQXMNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)N2CCCCCC2C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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